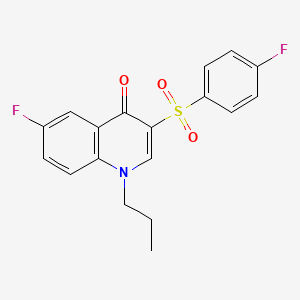

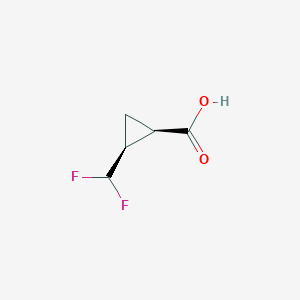

![molecular formula C25H20FN3O2 B2684591 3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-76-3](/img/structure/B2684591.png)

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as DFPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPQ belongs to the class of pyrazoloquinolines, which have been shown to exhibit diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Aplicaciones Científicas De Investigación

Photophysical Properties and Molecular Logic Switches

A study on 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, including those with 3,4-dimethoxyphenyl substitutions, revealed their significant photophysical properties. These compounds exhibit notable solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. The pH-dependent fluorescence of certain derivatives can be interpreted as multilevel logic gates, suggesting potential applications in molecular electronics and sensor technologies (Uchacz et al., 2016).

Supramolecular Aggregation

Research on dihydrobenzopyrazoloquinolines, closely related to pyrazoloquinolines, showed that substitution patterns significantly influence the dimensionality of supramolecular aggregation. These findings are crucial for understanding the molecular assembly of such compounds, which is vital for their applications in material science and nanotechnology (Portilla et al., 2005).

Fluorophores and Sensor Design

1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline chromophores, related to the chemical structure , serve as a versatile foundation for constructing brightly fluorescent molecular sensors. These compounds can be incorporated into various systems, showing significant promise for metal ion recognition and potential in creating sensitive and selective sensors for environmental and biological applications (Rurack et al., 2002).

Fluorescence Quenching Mechanisms

Investigations into the fluorescence quenching of pyrazolo[3,4-b]quinoline derivatives by protonation have provided insights into dynamic and static quenching mechanisms. Such studies are foundational for developing fluorescent materials with tailored properties for light-emitting devices, offering pathways to enhance the stability and efficiency of organic electronics (Mu et al., 2010).

Eco-Friendly Synthesis Methods

A green, microwave-assisted protocol for synthesizing pyrazolo-[3,4-b]-quinolines showcases an eco-friendly approach to obtaining these compounds. Such methodologies align with sustainable chemistry goals, reducing environmental impact and providing efficient routes to synthesize potentially valuable derivatives for pharmaceutical and industrial applications (Khumalo et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O2/c1-15-4-8-18(9-5-15)29-25-19-13-17(26)7-10-21(19)27-14-20(25)24(28-29)16-6-11-22(30-2)23(12-16)31-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNHAJBRDKRKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

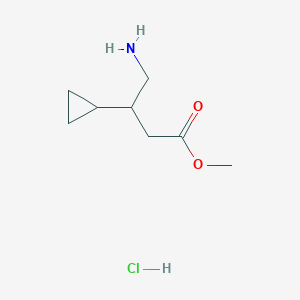

![8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2684509.png)

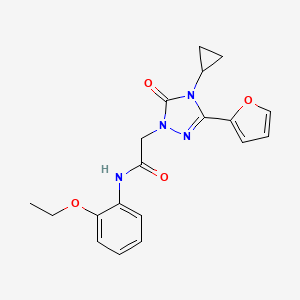

![3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2684510.png)

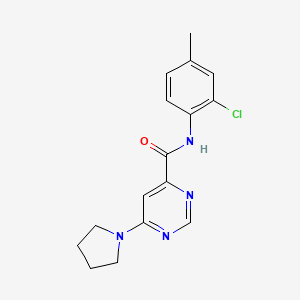

![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)

![3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2684517.png)

![[3-(Acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate](/img/structure/B2684519.png)

![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)

![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)